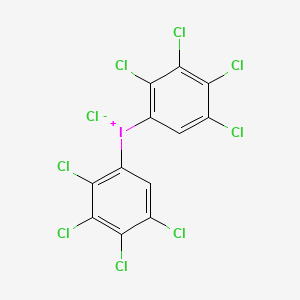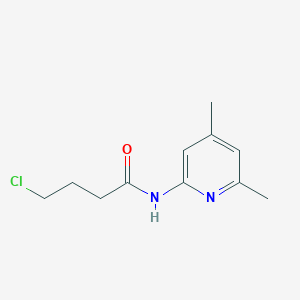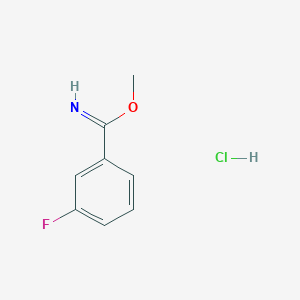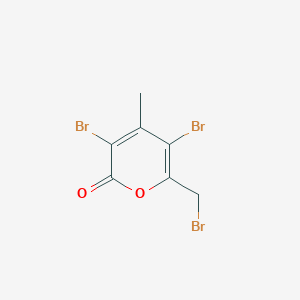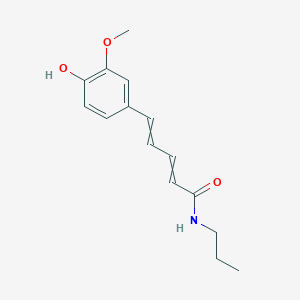
N~1~-(4-Azidophenyl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Azidophenyl)butane-1,4-diamine: is an organic compound that features both azide and diamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Azidophenyl)butane-1,4-diamine typically involves the reaction of 4-azidobenzyl chloride with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N1-(4-Azidophenyl)butane-1,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in N1-(4-Azidophenyl)butane-1,4-diamine can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes under copper(I) catalysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N1-(4-Aminophenyl)butane-1,4-diamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(4-Azidophenyl)butane-1,4-diamine is used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which N1-(4-Azidophenyl)butane-1,4-diamine exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, facilitating the attachment of various functional groups to target molecules. This reaction is highly specific and efficient, making it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Putrescine (1,4-Butanediamine): A simple diamine without the azide group, used in the synthesis of polyamides and as a precursor in biological systems.
4-Azidobenzyl Chloride: Contains the azide group but lacks the diamine functionality, used in organic synthesis for introducing azide groups.
Uniqueness: N1-(4-Azidophenyl)butane-1,4-diamine is unique in that it combines both azide and diamine functionalities, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
176325-15-8 |
|---|---|
Molekularformel |
C10H15N5 |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
N'-(4-azidophenyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H15N5/c11-7-1-2-8-13-9-3-5-10(6-4-9)14-15-12/h3-6,13H,1-2,7-8,11H2 |
InChI-Schlüssel |
LLUXEVHXZFQAGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCCCN)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



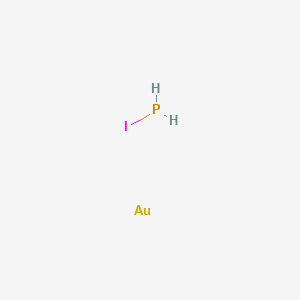

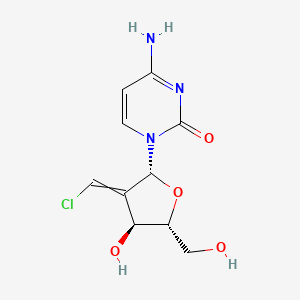
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
